3-Bromo-2-fluoro-DL-phenylalanine

Mass Spectrometry Peptide Synthesis Analytical Chemistry

Researchers requiring a di-halogenated Phe analog with defined cross-coupling reactivity cannot substitute mono-halogenated or alternative regioisomers-positional isomerism alone can invert enzyme substrate selectivity. 3-Bromo-2-fluoro-DL-phenylalanine (CAS 1273600-97-7) provides the precise ortho-F/meta-Br substitution pattern. • Defined Pd-catalyzed coupling site with predictable regioselectivity (Suzuki, Heck, Sonogashira) • +96.9 Da mass shift & characteristic Br isotopic doublet for unambiguous LC-MS tracking • σ-hole donor for directional halogen bonding in protease/kinase probe design • Cost-effective DL-racemic form for method development & proof-of-concept studies

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B12285730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-DL-phenylalanine
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
InChIKeyNCVNNIXBBJHQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-DL-phenylalanine: Physicochemical Properties and Structural Identity for Research Procurement


3-Bromo-2-fluoro-DL-phenylalanine is a racemic, di-halogenated derivative of the essential amino acid L-phenylalanine, characterized by the simultaneous substitution of bromine at the 3-position and fluorine at the 2-position of the aromatic phenyl ring . The compound has the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol, corresponding to the addition of one bromine (79.9) and one fluorine (19.0) atom in place of two hydrogen atoms relative to the parent phenylalanine (165.19 g/mol) [1]. This specific ortho-fluoro/meta-bromo substitution pattern is not a commonly cataloged analog; more frequently reported di-halogenated phenylalanine isomers include 3-bromo-4-fluoro, 3-bromo-5-fluoro, and 4-bromo-2-fluoro substitution patterns, which can exhibit divergent physicochemical and biological behaviors due to altered electronic distribution and steric effects .

Procurement Risk of Substituting 3-Bromo-2-fluoro-DL-phenylalanine with Non-Isosteric or Positional Isomer Analogs


Generic substitution with simpler mono-halogenated phenylalanines (e.g., 3-bromo-Phe or 2-fluoro-Phe) or even alternative di-halogenated regioisomers (e.g., 3-bromo-4-fluoro-Phe) is scientifically unjustifiable due to the non-additive, position-specific electronic and steric consequences of the ortho-fluoro/meta-bromo pattern . The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) and resonance donation (+M) that alters the aromatic ring‘s electron density and π-stacking propensity, while the heavy bromine atom at the 3-position introduces significant steric bulk (van der Waals radius ~1.85 Å vs. H ~1.20 Å) and a polarizable σ-hole for halogen bonding . Class-level data from fluorinated phenylalanine studies demonstrate that even positional isomerism (ortho vs. meta vs. para fluoro) can invert substrate selectivity in enzyme active sites or alter binding kinetics by orders of magnitude, rendering any deviation from the specified substitution pattern a de facto change in chemical probe identity [1].

3-Bromo-2-fluoro-DL-phenylalanine: Quantitative Comparator Evidence for Scientific Differentiation


Molecular Weight Differentiation from Mono-Halogenated and Non-Halogenated Phenylalanine Analogs

The incorporation of 3-bromo-2-fluoro-DL-phenylalanine into a peptide or small molecule confers a distinct and predictable mass shift that is immediately quantifiable by mass spectrometry, providing unambiguous differentiation from mono-halogenated or unsubstituted analogs . Compared to the parent L-phenylalanine, the compound exhibits a mass increase of +96.9 Da (+80 Da from Br, +19 Da from F, -2 Da from loss of two H atoms), which is significantly greater than the +18 Da shift observed for 2-fluoro-phenylalanine or the +79 Da shift for 3-bromo-phenylalanine [1]. This mass signature serves as a unique isotopic fingerprint due to the characteristic ~1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes, enabling definitive tracking of the compound in metabolic labeling studies or proteolytic fragments .

Mass Spectrometry Peptide Synthesis Analytical Chemistry

Halogen Bonding Capability: Bromine as a σ-Hole Donor in the 3-Bromo-2-fluoro Substitution Pattern

The 3-bromo-2-fluoro substitution pattern uniquely positions a heavy bromine atom capable of acting as a σ-hole donor for halogen bonding while simultaneously placing a strong electron-withdrawing fluorine atom in the ortho position, which polarizes the bromine atom to enhance its σ-hole magnitude . While direct quantitative halogen bonding energy data for this specific regioisomer is not available in public literature, class-level evidence from halogen-substituted phenylalanine analogs demonstrates that bromine substituents can participate in specific, directional non-covalent interactions with carbonyl oxygens in protein backbones, with interaction energies typically ranging from -2 to -5 kcal/mol depending on the electronic environment . In contrast, mono-fluorinated phenylalanines lack a σ-hole and cannot engage in halogen bonding; mono-brominated analogs lack the ortho-fluoro polarizing effect that enhances bromine‘s halogen bonding potential .

Structure-Based Drug Design Halogen Bonding Protein-Ligand Interactions

Fluorescence Properties Relative to Non-Fluorinated Halogenated Phenylalanines

Fluorination of the phenylalanine aromatic ring substantially enhances intrinsic fluorescence intensity, enabling label-free detection in biophysical assays . Class-level studies demonstrate that fluorinated phenylalanines exhibit significantly greater fluorescence than phenylalanine or the corresponding chlorinated or brominated analogs, due partly to the greater absorption of these compounds in the UV region compared with unsubstituted molecules [1]. While quantitative fluorescence quantum yield data specific to 3-bromo-2-fluoro-DL-phenylalanine is not available in the public literature, the presence of the 2-fluoro substituent is expected to confer enhanced fluorescence detectability relative to non-fluorinated bromophenylalanine analogs (e.g., 3-bromo-Phe), providing a practical advantage for tracking incorporation in peptides or monitoring binding events in real-time assays .

Spectroscopy Biophysical Assays Fluorescence Detection

Peptide Catabolic Stability Enhancement from Fluorination: Class-Level Evidence

Incorporation of fluorinated phenylalanine residues into peptides has been demonstrated to increase their catabolic stability, making them more resistant to enzymatic degradation . This class-level finding, applicable to 3-bromo-2-fluoro-DL-phenylalanine by virtue of its 2-fluoro substituent, stems from the altered electronic properties and steric effects introduced by fluorine, which can impede recognition and cleavage by proteolytic enzymes . While direct stability half-life data for peptides incorporating this specific regioisomer versus non-fluorinated analogs is not publicly available, the principle is well-established across multiple fluorinated phenylalanine derivatives and represents a predictable advantage over non-fluorinated phenylalanine building blocks in peptide therapeutic development [1].

Peptide Therapeutics Metabolic Stability Protease Resistance

3-Bromo-2-fluoro-DL-phenylalanine: Research Applications Guided by Quantitative Differentiation Evidence


Precursor for Late-Stage Diversification via Cross-Coupling Chemistry

The bromine atom at the 3-position serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) . Unlike mono-fluorinated phenylalanines which lack an aryl halide coupling site, or alternative di-halogenated regioisomers (e.g., 3-bromo-4-fluoro-Phe) where coupling regioselectivity may be compromised by the proximity of the fluoro substituent to the bromine, the ortho-fluoro/meta-bromo pattern provides a well-defined, single-site coupling handle with predictable reactivity. The electron-withdrawing 2-fluoro group may further modulate the oxidative addition step in cross-coupling cycles, potentially enabling milder reaction conditions compared to non-fluorinated bromophenylalanines . The distinct +96.9 Da mass shift and characteristic Br isotopic doublet provide unambiguous reaction monitoring by LC-MS [1].

Incorporation into Peptides for Halogen Bonding-Enhanced Target Engagement

The polarized bromine atom at the 3-position, enhanced by the ortho-fluoro substituent, provides a σ-hole donor capable of forming directional halogen bonds with backbone carbonyls or side-chain oxygen atoms in protein targets . This structural feature can be exploited in structure-based design to improve binding specificity and residence time for peptide inhibitors or probes targeting enzymes with accessible carbonyl-rich binding pockets (e.g., proteases, kinases) . Class-level evidence indicates that fluorinated phenylalanines in peptide-based proteasome inhibitors produce profound effects on inhibitor potency and selectivity [1]. The enhanced intrinsic fluorescence from the 2-fluoro substituent additionally enables label-free binding assays for real-time monitoring of peptide-target interactions .

Mass Spectrometry-Based Proteomics and Metabolic Tracing Probe

The unique mass signature (+96.9 Da relative to Phe) and the characteristic ~1:1 isotopic doublet from natural abundance bromine (⁷⁹Br/⁸¹Br) provide an analytically unambiguous identifier for tracking this compound in complex biological matrices . This isotopic fingerprint reduces false positive identification in proteolytic peptide mapping and enables definitive distinction from endogenous phenylalanine or other halogenated analogs . Researchers studying amino acid transport, protein synthesis rates, or metabolic incorporation can leverage this distinct mass signature without the need for radioactive labeling or complex isotopic enrichment strategies. The compound's DL-racemic nature provides a cost-effective alternative to enantiopure forms for initial method development and proof-of-concept studies where stereochemistry is not the primary variable under investigation [1].

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